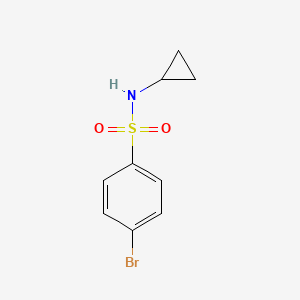

4-bromo-N-cyclopropylbenzenesulfonamide

Vue d'ensemble

Description

4-Bromo-N-cyclopropylbenzenesulfonamide is a specialty chemical . It has a CAS number of 331950-30-2 .

Synthesis Analysis

The synthesis of this compound involves the use of cyclopropylamine . The reaction is carried out in dichloromethane at room temperature . More detailed synthesis procedures can be found in the relevant literature .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10BrNO2S . The InChI key for this compound is NSAVNBOCCCUKQS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 276.15 . The compound should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Synthesis and Structural Applications

4-bromo-N-cyclopropylbenzenesulfonamide and its derivatives have been explored in the synthesis of various compounds with potential pharmacological applications. For instance, compounds involving methylbenzenesulfonamide structures have been investigated for their role in the synthesis of HIV-1 infection antagonists (Cheng De-ju, 2015). Similarly, benzenesulfonamide derivatives have been used in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields, showing potential for photodynamic therapy applications in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Analytical Chemistry

In analytical chemistry, compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been utilized as oxidizing titrants. Their synthesis, composition, and structure are critical in direct titrations of various substances, such as ascorbic acid and glutathione, providing rapid and accurate analytical methods (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, D. Mahadevappa, 1983).

Pharmaceutical Intermediates

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used in the synthesis of benzonitriles from aryl bromides, demonstrating its importance in the preparation of pharmaceutical intermediates. The process allows for the efficient synthesis of various compounds, including those with pharmaceutical relevance (P. Anbarasan, H. Neumann, M. Beller, 2011).

Enzyme Inhibition

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, a class of compounds related to this compound, have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown significant inhibitory effects on acetylcholinesterase and α-glucosidase, indicating potential therapeutic applications (N. Riaz, 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mécanisme D'action

Target of Action

4-Bromo-N-cyclopropylbenzenesulfonamide belongs to the class of sulfonamide drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the downstream effect of inhibiting bacterial growth and proliferation .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . This is achieved by disrupting the DNA synthesis pathway in bacteria through the inhibition of folic acid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature of the environment. For instance, the compound is recommended to be stored in a dry room at normal temperature .

Propriétés

IUPAC Name |

4-bromo-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAVNBOCCCUKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353546 | |

| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331950-30-2 | |

| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

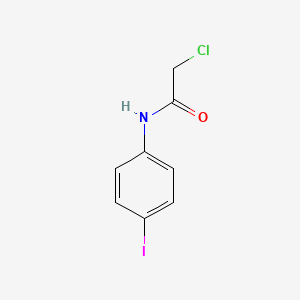

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

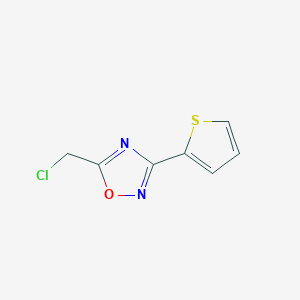

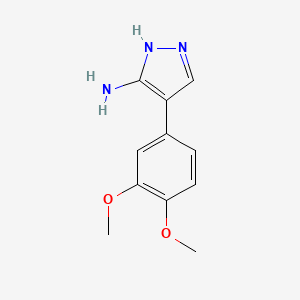

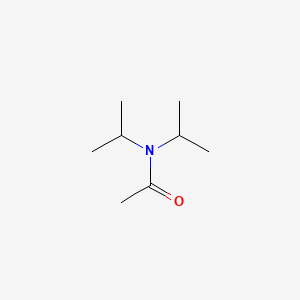

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)